molecular formula C16H16N4OS2 B2836797 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 2034242-97-0

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B2836797
CAS No.: 2034242-97-0
M. Wt: 344.45
InChI Key: ZKLWZPQPMVBEAK-UHFFFAOYSA-N
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Description

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives

Preparation Methods

The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common synthetic route includes the following steps:

  • Formation of Thiazolo[5,4-b]pyridine Core: : This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives[_{{{CITATION{{{_1{Recent advances in the synthesis of thiazolo 4,5- - Springer.

  • Piperidin-4-yl Derivative Synthesis: : The piperidin-4-yl moiety is often synthesized through the reaction of piperidine with suitable electrophiles.

  • Coupling Reaction: : The final step involves the coupling of the thiazolo[5,4-b]pyridine core with the piperidin-4-yl derivative and thiophene-3-carboxamide under specific reaction conditions.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: : Its unique chemical properties make it valuable in the development of new materials and industrial processes.

Comparison with Similar Compounds

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include other thiazolo[5,4-b]pyridine derivatives and related heterocyclic compounds. These compounds share common structural elements but may differ in their substituents and functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-14(11-5-9-22-10-11)18-12-3-7-20(8-4-12)16-19-13-2-1-6-17-15(13)23-16/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLWZPQPMVBEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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